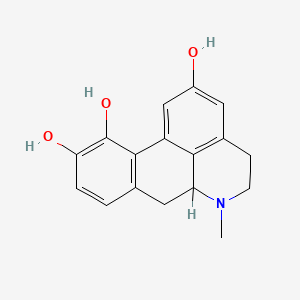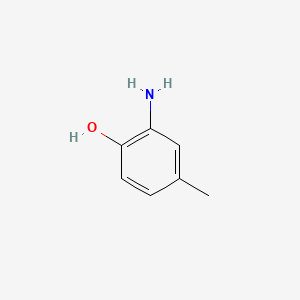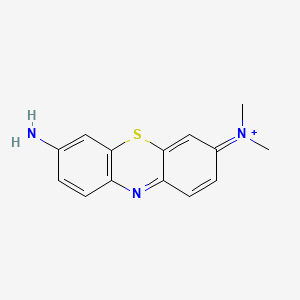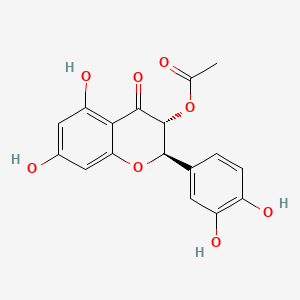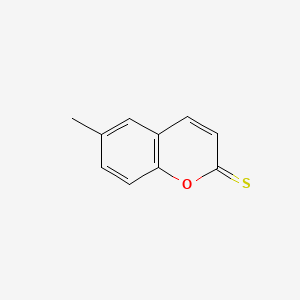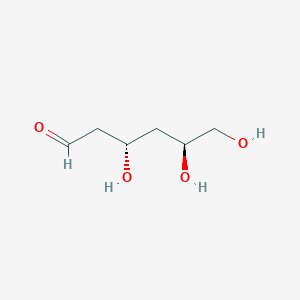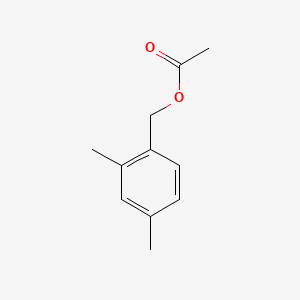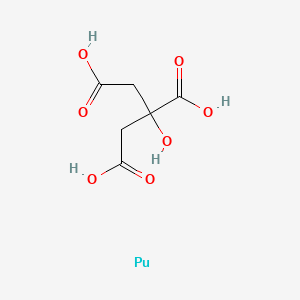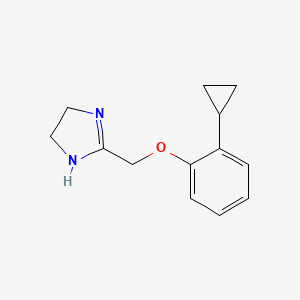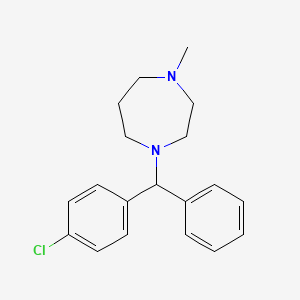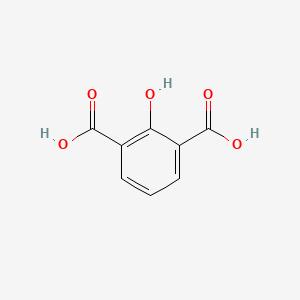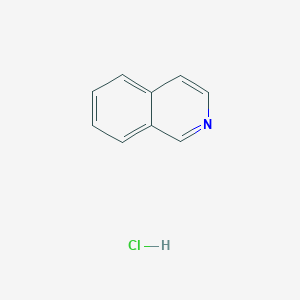
Isoquinolinium chloride
Übersicht
Beschreibung
Synthesis Analysis
Isoquinolinium chloride derivatives can be synthesized through various chemical pathways. One efficient route involves the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides, leading to the formation of substituted isoquinolin-1(2H)-ones in reasonable to good yields (Zheng & Alper, 2008). Another method employs the reaction of isoquinoline with trifluoroacetimidoyl chlorides and isocyanides, resulting in novel blue-light-emitting derivatives (Rahmani et al., 2017).
Molecular Structure Analysis
The molecular structure of isoquinolinium chloride salts is intricate due to the presence of the isoquinoline ring. For example, the molecular salt 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride demonstrates complex hydrogen bonding patterns in its crystal structure, indicating the nuanced interactions that can occur within these compounds (Okmanov et al., 2019).
Chemical Reactions and Properties
Isoquinolinium chlorides undergo a variety of chemical reactions, enabling the synthesis of diverse organic compounds. Notably, a gold(III) chloride-catalyzed three-component reaction facilitates the addition of alkynes on activated quinoline/isoquinolines, producing alkynyl-substituted derivatives (Yadav et al., 2008). Additionally, iron(III) chloride-mediated tandem cyclization/selenation of N'-(2-alkynylbenzylidene)hydrazides and diselenides has been utilized to synthesize organoselenyl isoquinolinium imides, showcasing the chemical versatility of these compounds (Yao et al., 2020).
Physical Properties Analysis
The physical properties of isoquinolinium chloride derivatives, such as fluorescence and light-emitting capabilities, have been explored in studies such as the synthesis of blue-light-emitting 2H-imidazo[5,1-a]isoquinolinium chloride derivatives, highlighting their potential for developing fluorescent molecular probes (Rahmani et al., 2017).
Chemical Properties Analysis
Isoquinolinium chlorides exhibit a broad range of chemical properties, including reactivity towards various chemical transformations. The ability of these compounds to participate in reactions such as vinylogous Mannich reactions underscores their utility in organic synthesis, enabling the creation of complex molecular architectures with high diastereoselectivity (Hermange et al., 2009).
Wissenschaftliche Forschungsanwendungen
Neuromuscular Blocking Properties : Isoquinolinium bisquaternary compounds, like BW.252C64 and BW.403C65, exhibit non-depolarizing neuromuscular block properties. Their potencies are comparable to tubocurarine, with shorter effects duration. These compounds have been studied in different animal species, showing variations in uptake and recovery from paralysis (Hughes, 1972).
Cardiac Effects : N-(4-methoxybenzyl)-isoquinolinium chloride (WIN 2173) shows weak ganglionic and neuromuscular blocking effects, with its main action being a positive inotropic and chronotropic effect on the heart. These effects are more pronounced under hypothermic conditions and have been demonstrated in both animals and humans (Dipalma, 1955).
Catalytic Activity in Asymmetric Hydrogenation : Isoquinolinium chlorides have been used in the asymmetric hydrogenation of isoquinoline salts to produce chiral tetrahydroisoquinolines (THIQs). Salt formation enhances the catalytic activity and enantioselectivity of the process, with chloride anions playing a crucial role in the proposed mechanism (Kita et al., 2015).
Photophysical Properties : Blue-light-emitting derivatives of 2H-imidazo[5,1-a]isoquinolinium chloride have been synthesized, showing potential for use as fluorescent molecular probes in biological studies due to their high fluorescence quantum yields and large Stokes shifts (Rahmani et al., 2017).
Binding to Nucleic Acids : Isoquinoline alkaloids, including isoquinolinium salts, exhibit potential anticancer properties through their interaction with nucleic acids. Studies on their binding specificity and energetics are crucial for drug design and developing new therapeutic agents (Bhadra & Kumar, 2011).
Antimicrobial Properties : Isoquinolinium derivatives have been evaluated for antimicrobial activity. For instance, 5-hydroxyisoquinolinium salts with various alkyl side chains have shown potential against bacterial and fungal strains, with their efficacy and lipophilicity being critical factors (Soukup et al., 2016).
Conformational Analysis : The conformational analysis of an isoquinolinium hydrochloride in water using residual dipolar couplings has been performed, offering insights into its structural characteristics (Trigo-Mourino et al., 2010).
Application in Drug Design : Isoquinolines, including isoquinolinium cores, are important in drug design due to their wide range of biological characteristics and therapeutic applications. They have been used in treatments for various ailments, such as tumors and cardiovascular diseases (Luo et al., 2020).
Safety And Hazards
- Toxicity : Isoquinolinium chloride is likely toxic, especially if ingested or inhaled. It may cause irritation to the skin, eyes, and respiratory tract.
- Handling Precautions : Proper protective equipment (gloves, goggles, lab coat) should be used when handling this compound.
- Storage : Store isoquinolinium chloride in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on isoquinolinium chloride could focus on:
- Biological Activity : Investigating its potential as a drug candidate or as a precursor for other bioactive compounds.
- Synthetic Methods : Developing more efficient and environmentally friendly synthetic routes.
- Structural Modifications : Exploring derivatives with improved properties.
Eigenschaften
IUPAC Name |
isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRMNDOLPONSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119-65-3 (Parent) | |
| Record name | Isoquinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021364465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4066701 | |
| Record name | Isoquinoline, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolinium chloride | |
CAS RN |
21364-46-5 | |
| Record name | Isoquinoline, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21364-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021364465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoquinoline, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinoline, hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVD86NX9RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



